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Compound of Interest

Compound Name: 1,2,4-Tribromobenzene

Cat. No.: B129733

An In-depth Technical Guide to the Spectral Data of 1,2,4-Tribromobenzene

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data for 1,2,4-tribromobenzene. It is intended for
researchers, scientists, and professionals in drug development who utilize these spectroscopic
techniques for structural elucidation and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from *H NMR, 3C NMR, IR,
and Mass Spectrometry for 1,2,4-Tribromobenzene.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H NMR spectrum of 1,2,4-tribromobenzene in a deuterated solvent like CDCls reveals
three distinct signals in the aromatic region, corresponding to the three non-equivalent protons
on the benzene ring.
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Chemical Shift (3, o Coupling Constant
Proton Multiplicity
ppm) (J, Hz)
H-3 ~7.8 Doublet (d) J(H3-H5) =2
Doublet of doublets J(H5-H6) = 8, J(H5-
H-5 ~7.4
(dd) H3)=2
H-6 ~7.6 Doublet (d) J(H6-H5) = 8

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and
the magnetic field strength of the NMR spectrometer.

3C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum displays six unique signals, confirming the presence of six chemically
non-equivalent carbon atoms in the 1,2,4-tribromobenzene molecule.

Carbon Atom Chemical Shift (8, ppm)
C-1 ~124.0
C-2 ~121.5
C-3 ~134.5
C-4 ~118.0
C-5 ~132.0
C-6 ~130.5

Note: These are approximate chemical shift values. The specific values can be influenced by
the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of 1,2,4-tribromobenzene exhibits characteristic absorption bands
corresponding to the vibrations of the aromatic ring and the carbon-bromine bonds.
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Frequency (cm™2) Vibration Type Intensity

3100-3000 Aromatic C-H Stretch Medium

1600-1450 Aromatic C=C Stretch Medium-Strong
C-H Bending (out-of-plane) for

~880 and ~810 ) ] Strong
1,2,4-trisubstituted benzene

below 1000 C-Br Stretch Strong

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of 1,2,4-tribromobenzene is characterized by a

prominent molecular ion peak cluster and distinct fragmentation patterns. The presence of

three bromine atoms results in a characteristic isotopic pattern for bromine-containing

fragments (*°Br and 8!Br isotopes are in a ~1:1 ratio).

m/z Fragment lon Interpretation
312, 314, 316, 318 [CeH3Br3]* Molecular lon (M*) cluster

Loss of one Bromine atom ([M-
233, 235, 237 [CeH3Brz]*

Br]*)

Loss of two Bromine atoms
154, 156 [CeHsBI]*

([M-2Br]+)

Loss of three Bromine atoms
75 [CeH3]*

(IM-3Br]*)

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

NMR Spectroscopy (*H and *3C)

Sample Preparation:
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Weigh approximately 10-20 mg of 1,2,4-tribromobenzene for *H NMR, or 50-100 mg for 3C
NMR.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCls) in a
clean, dry vial.

Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm
NMR tube to remove any particulate matter.[1]

Cap the NMR tube securely.

Data Acquisition:

The NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).

For *H NMR, the spectral width is typically set from -2 to 12 ppm. A sufficient number of
scans are acquired to obtain a good signal-to-noise ratio.

For 13C NMR, the spectral width is typically set from 0 to 220 ppm. Proton decoupling is used
to simplify the spectrum to single lines for each carbon. A larger number of scans is required
due to the lower natural abundance of 13C.

The chemical shifts are referenced to the residual solvent peak (CDCls: & 7.26 ppm for H
and 6 77.16 ppm for 13C).[2]

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

Place 1-2 mg of finely ground 1,2,4-tribromobenzene and 100-200 mg of dry, spectroscopy-
grade potassium bromide (KBr) in an agate mortar.[3]

Grind the mixture thoroughly with a pestle for several minutes to ensure a homogenous
dispersion of the sample in the KBr matrix.[4]

Transfer a portion of the powdered mixture into a pellet press die.
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o Apply pressure (typically 8-10 tons) using a hydraulic press for a few minutes to form a thin,
transparent or translucent pellet.[5]

Data Acquisition:
e Record a background spectrum of the empty spectrometer.
o Place the KBr pellet in the sample holder of an FTIR spectrometer.

e Acquire the IR spectrum, typically in the range of 4000-400 cm~1.

Mass Spectrometry (MS)

Sample Introduction and lonization:

e Asmall amount of 1,2,4-tribromobenzene is introduced into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC).

e Electron lonization (El) is used as the ionization method. The sample molecules in the gas
phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization
and fragmentation.[6]

Data Acquisition:

e The resulting ions (molecular ion and fragment ions) are accelerated and separated based
on their mass-to-charge ratio (m/z) by a mass analyzer.

» Adetector records the abundance of each ion, generating a mass spectrum.

Visualization

The following diagram illustrates the workflow for the spectroscopic analysis of 1,2,4-
Tribromobenzene, leading to its structural confirmation.
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Sample Preparation

1,2,4-Tribromobenzene
(Solid Crystalline)

'

Dissolve in CDCI3 Grind with KBr & Press Pellet Vaporize & Introduce

Spectroscopic Analysis

NMR Spectroscopy
(*H & 2C)

FT-IR Spectroscopy

Data Interpretation

Proton & Carbon Environment Functional Groups Molec(ﬁl;it[c\)/g%gﬁat“f;;c;rmula
Connectivity (J-coupling) (Aromatic C-H, C=C, C-Br) Fragmentation Pattern

Structural Elucidation

Confirmed Structure:
1,2,4-Tribromobenzene

Click to download full resolution via product page

Caption: Workflow for the structural elucidation of 1,2,4-Tribromobenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b129733?utm_src=pdf-body-img
https://www.benchchem.com/product/b129733?utm_src=pdf-body
https://www.benchchem.com/product/b129733?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b129733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 1.1,2,4-TRIBROMOBENZENE(615-54-3) IR Spectrum [chemicalbook.com]
e 2. preprints.org [preprints.org]

e 3. shimadzu.com [shimadzu.com]

e 4. eng.uc.edu [eng.uc.edu]

e 5. How Do You Prepare Kbr Pellets For Ftir Analysis? Master The Technique For High-
Quality Ir Spectra - Kintek Solution [kindle-tech.com]

e 6. lonization Modes: El : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

 To cite this document: BenchChem. [Spectral data for 1,2,4-Tribromobenzene (NMR, IR,
Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b129733#spectral-data-for-1-2-4-tribromobenzene-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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